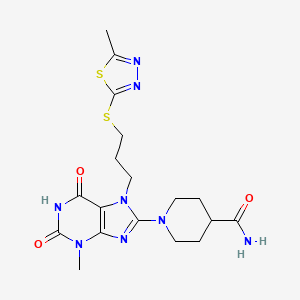

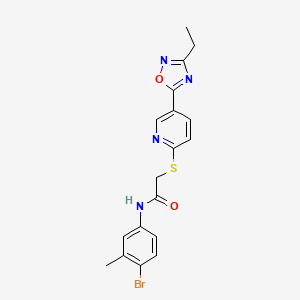

![molecular formula C22H18N2O3S2 B2504586 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 898459-42-2](/img/structure/B2504586.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their role in cardiac electrophysiology, supramolecular chemistry, and as inhibitors of various biological processes .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including the cyclization of thioamides, as well as reactions involving sulfonamides and hydrazinecarbothioamides. For instance, the synthesis of related compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with chloroacetoacetate . Similarly, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involves sulfonamide chemistry . These methods highlight the versatility and complexity of synthetic routes available for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents that influence the compound's properties and interactions. For example, the crystal structure of a related compound, 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and molecular dimensions . Such structural analyses are crucial for understanding the compound's potential interactions and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions, often dictated by their functional groups. The presence of thiazole, sulfonamide, and amide groups in these compounds allows for various non-covalent interactions, such as π-π stacking, hydrogen bonding, and S⋯O interactions, which can be critical for their biological activity and supramolecular assembly . These interactions can also influence the gelation behavior of certain benzamide derivatives, as seen in the case of N-(thiazol-2-yl)benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups and the formation of non-covalent interactions can affect the gelation properties and stability of these compounds in various solvents . Additionally, the crystal structure and molecular dimensions can provide insights into the density and other physical properties of these compounds .

Scientific Research Applications

Antimalarial and COVID-19 Drug Potential

- The compound has been investigated for its potential as an antimalarial agent. It showed effective in vitro antimalarial activity with IC50 values of <30µM. Additionally, the compound displayed promising ADMET properties and did not exhibit cytotoxicity at tested concentrations. Interestingly, it also demonstrated potential as a COVID-19 drug in computational studies, suggesting broad-spectrum antiviral capabilities (Fahim & Ismael, 2021).

Anticancer Activity

- This compound and its derivatives have been evaluated for anticancer properties against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than reference drugs (Ravinaik et al., 2021).

Antimicrobial Agents

- A series of derivatives of this compound have been synthesized and assessed for antimicrobial activity. These compounds demonstrated significant potency against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules showing higher growth inhibitory effects than reference drugs (Bikobo et al., 2017).

Cardiac Electrophysiological Activity

- Some N-substituted derivatives of this compound have been studied for their cardiac electrophysiological activity. They demonstrated comparable potency to other selective class III agents in in vitro assays, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Photophysical Properties

- The derivatives of this compound have been synthesized and their photophysical properties examined. These studies have highlighted their potential use in fluorescent dyes, benefiting from properties like large Stokes shift and solid-state fluorescence (Zhang et al., 2017).

Synthesis of Novel Gelators

- The compound and its derivatives have been investigated for their gelation behavior. They demonstrated potential as supramolecular gelators, which could have applications in various fields like materials science and drug delivery systems (Yadav & Ballabh, 2020).

Carbonic Anhydrase Inhibitors

- Novel metal complexes of this compound have shown strong inhibitory properties against carbonic anhydrase enzymes. This indicates potential applications in treating conditions like glaucoma and edema, where carbonic anhydrase inhibitors are clinically useful (Büyükkıdan et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICSVOYXEPKAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

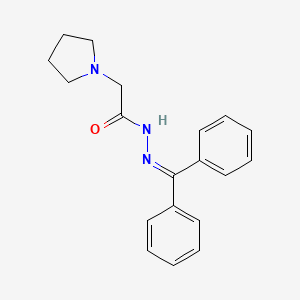

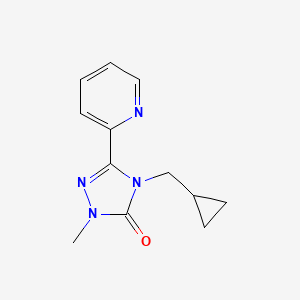

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

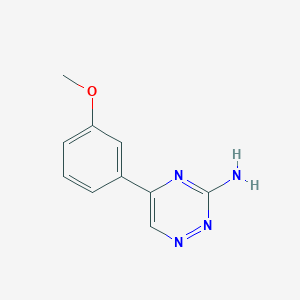

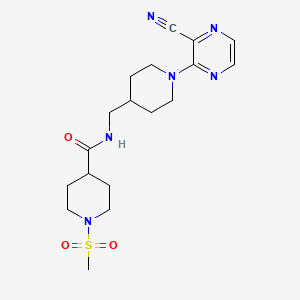

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)

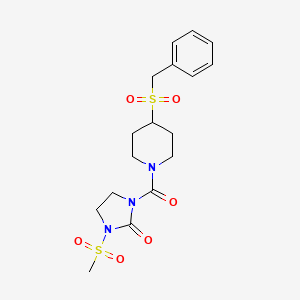

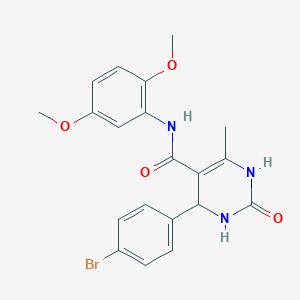

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)